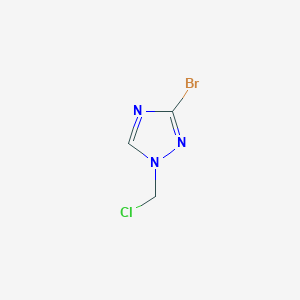
2-Bromo-6-(trimethylsilyl)phenyl triflate
Vue d'ensemble
Description
2-Bromo-6-(trimethylsilyl)phenyl triflate is a chemical compound known for its utility as a precursor in the generation of bromobenzyne intermediates. This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and a triflate group attached to a phenyl ring. It is widely used in organic synthesis, particularly in the field of aryne chemistry, due to its ability to generate reactive intermediates under mild conditions .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-6-(trimethylsilyl)phenyl triflate is the generation of a bromobenzyne intermediate . This compound serves as a useful precursor for the bromobenzyne intermediate .
Mode of Action
The bromobenzyne intermediate can be generated in the presence of cesium or potassium fluoride . The bromobenzyne intermediate can then be trapped with various dipolariphiles .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of bromobenzyne intermediates . These intermediates can participate in various reactions, leading to the formation of complex organic compounds.
Result of Action
The result of the action of this compound is the formation of bromobenzyne intermediates . These intermediates can be trapped with various dipolariphiles to form complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the generation of the bromobenzyne intermediate occurs in the presence of cesium or potassium fluoride . Additionally, the compound is typically stored at a temperature of 2-8°C , indicating that its stability and efficacy may be affected by temperature.
Analyse Biochimique
Biochemical Properties
2-Bromo-6-(trimethylsilyl)phenyl triflate plays a significant role in biochemical reactions, particularly in the formation of bromobenzyne intermediates. These intermediates are generated in the presence of cesium or potassium fluoride and can be trapped with various dipolariphiles . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the compound’s ability to act as a precursor, enabling the formation of reactive intermediates that participate in further biochemical transformations.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into bromobenzyne intermediates. This conversion is facilitated by the presence of fluoride ions, which promote the formation of the reactive intermediate . The bromobenzyne intermediate can then participate in various organic reactions, including cycloadditions and cross-coupling reactions. These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is typically stored at temperatures between 2-8°C to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its reactivity and the outcomes of biochemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the stability and persistence of the compound and its intermediates.
Metabolic Pathways
This compound is involved in metabolic pathways that generate bromobenzyne intermediates. These pathways likely involve enzymes and cofactors that facilitate the conversion of the compound into its reactive intermediate form . The effects on metabolic flux or metabolite levels would depend on the specific biochemical context and the presence of other interacting molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trimethylsilyl)phenyl triflate typically involves the reaction of 2-bromo-6-(trimethylsilyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate group. The general reaction scheme is as follows:
2-Bromo-6-(trimethylsilyl)phenol+Trifluoromethanesulfonic anhydride→2-Bromo-6-(trimethylsilyl)phenyl triflate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous-flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of rigorous quality control measures to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(trimethylsilyl)phenyl triflate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Elimination Reactions: The compound can undergo elimination to form bromobenzyne intermediates.
Cycloaddition Reactions: The generated bromobenzyne intermediates can participate in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Cesium or Potassium Fluoride: Used to generate bromobenzyne intermediates from this compound.
Dipolarophiles: Such as nitriles and alkynes, which react with bromobenzyne intermediates to form cycloadducts.
Major Products
The major products formed from the reactions of this compound include various substituted aromatic compounds and cyclic structures, depending on the nature of the dipolarophile used in the reaction .
Applications De Recherche Scientifique
2-Bromo-6-(trimethylsilyl)phenyl triflate has several scientific research applications, including:
Organic Synthesis: Used as a precursor for the generation of bromobenzyne intermediates, which are valuable in the synthesis of complex aromatic compounds.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Utilized in the development of new pharmaceuticals through the synthesis of bioactive aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(trimethylsilyl)phenyl triflate: Similar in structure but contains a chlorine atom instead of a bromine atom.
2-(Trimethylsilyl)phenyl triflate: Lacks the bromine atom and is used as a precursor for the generation of benzyne intermediates.
Uniqueness
2-Bromo-6-(trimethylsilyl)phenyl triflate is unique due to its ability to generate bromobenzyne intermediates, which are more reactive than their chloro or unsubstituted counterparts. This increased reactivity makes it a valuable tool in organic synthesis for the formation of complex aromatic structures .
Propriétés
IUPAC Name |
(2-bromo-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAHJCGEPVEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Br)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092542-31-8 | |
| Record name | 1092542-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)

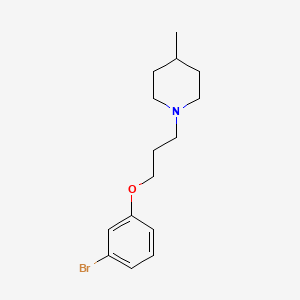
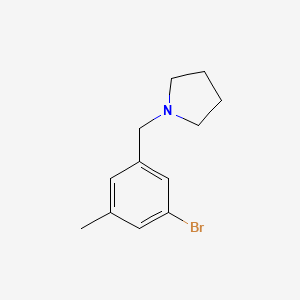
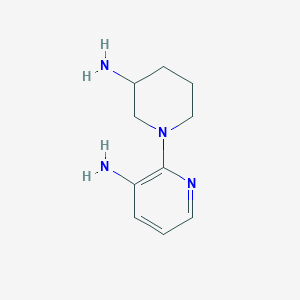
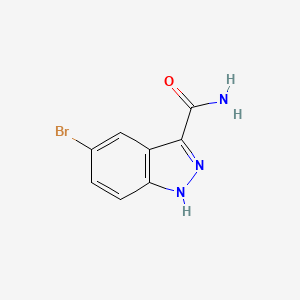
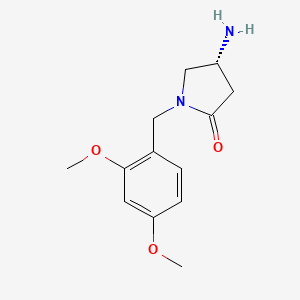
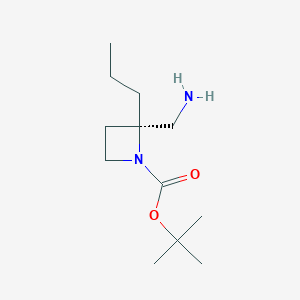
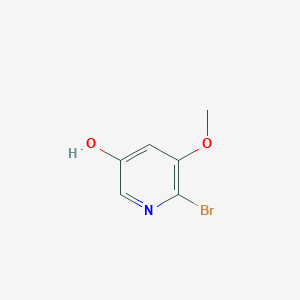
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)

